N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of chloropyridine and pyrazole moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the chloropyridine moiety: This step may involve nucleophilic substitution reactions where a chloropyridine derivative is reacted with an appropriate nucleophile.
Amidation reaction: The final step could involve the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols from the corresponding functional groups.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other pyrazole carboxamides: Compounds with the pyrazole carboxamide core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of chloropyridine and pyrazole moieties, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-[1-[(5-chloropyridin-2-yl)amino]-1-oxobutan-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6O2/c1-2-14(18(28)24-16-6-4-12(20)10-22-16)26-8-7-13(25-26)17(27)23-15-5-3-11(19)9-21-15/h3-10,14H,2H2,1H3,(H,21,23,27)(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSMWLFMPUJLMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)N2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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